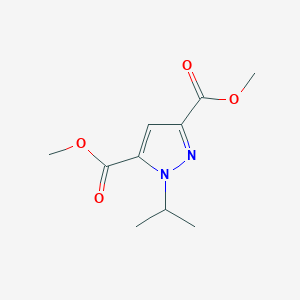
Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two ester groups at positions 3 and 5 of the pyrazole ring, and an isopropyl group at position 1. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate can be synthesized through various synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazine, followed by esterification. For example, acetylacetone can react with hydrazine to form 3,5-dimethylpyrazole, which can then be esterified with dimethyl carbonate to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance reaction rates and improve yields. The reaction conditions are optimized to ensure high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their potential as pharmaceutical agents, particularly as enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the ester groups and isopropyl group, making it less versatile in chemical reactions.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Contains a cyanoacetyl group, which imparts different chemical properties and reactivity.
3,5-Dimethyl-1-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid: Contains a nitrophenyl group, which affects its biological activity and applications
Uniqueness
Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ester groups at positions 3 and 5, along with the isopropyl group at position 1, makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
dimethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6(2)12-8(10(14)16-4)5-7(11-12)9(13)15-3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBDUJITQQPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923227.png)
![methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923229.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14923236.png)
![3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923237.png)
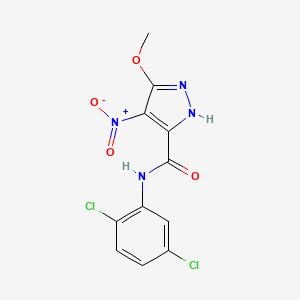
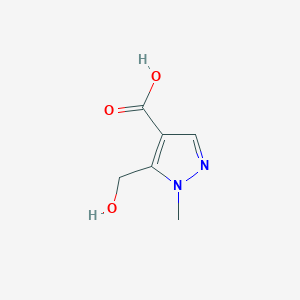
![N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14923267.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14923273.png)
![4-(1'-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)aniline](/img/structure/B14923291.png)
![N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-2-iodobenzamide](/img/structure/B14923294.png)
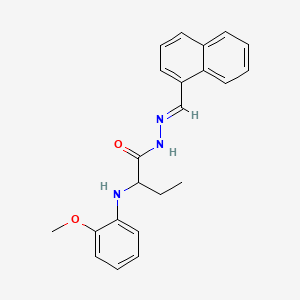
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14923303.png)
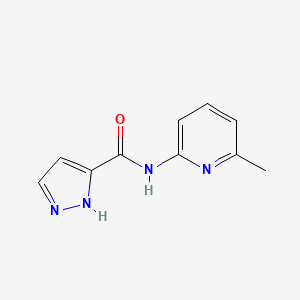
![1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14923309.png)
